molecular formula C16H14N2O5S B510142 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 443108-41-6

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B510142
CAS RN: 443108-41-6
M. Wt: 346.4g/mol
InChI Key: CANSJIYGQZTFBF-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBA is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which plays a key role in inflammation, immunity, and cancer.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

A study on the degradation of acetaminophen (a compound with a similar complex structure) by advanced oxidation processes (AOPs) highlighted the generation of various by-products and proposed degradation pathways. This research underlines the importance of AOPs in breaking down recalcitrant compounds in aqueous media, potentially applicable to similar complex organic compounds for environmental remediation (Qutob et al., 2022).

Chemical Transformations and Biological Activity

The synthesis, chemical transformations, and biological activities of benzoxazoles, benzothiazoles, and related compounds have been extensively studied due to their significant pharmacological properties. These studies offer insights into developing new molecular systems with potential therapeutic applications, highlighting the diverse chemical and biological research avenues for compounds containing benzothiazole and benzoxazole moieties (Rosales-Hernández et al., 2022).

Environmental Impact and Removal Strategies

Research into the environmental persistence and toxicity of acetaminophen, a structurally related compound, underscores the challenges and strategies in monitoring, detecting, and treating micropollutants. The study emphasizes the need for advanced treatment technologies to address the environmental impacts of these compounds, suggesting a parallel interest in understanding and mitigating the ecological footprint of similar complex molecules (Vo et al., 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-12-6-4-5-11(9-12)17-15(19)10-18-16(20)13-7-2-3-8-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANSJIYGQZTFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide

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